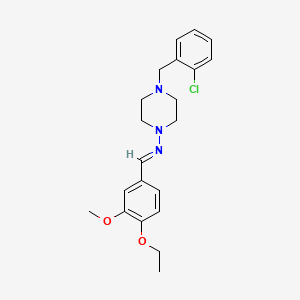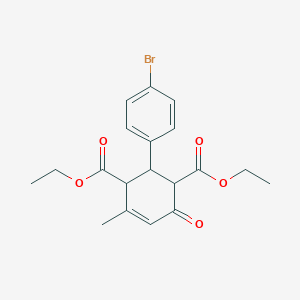
4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine
Vue d'ensemble
Description
4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound, also known as CBP, is a piperazine derivative that has been shown to have a number of interesting properties that make it useful for a variety of different research purposes. In We will also discuss several future directions for research on this compound.
Mécanisme D'action
The mechanism of action of 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of the uptake of dopamine, serotonin, and norepinephrine in the brain. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of different effects on brain function and behavior.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine has been shown to have a number of interesting biochemical and physiological effects. For example, 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine has been shown to have potent antioxidant activity, suggesting that it may have potential applications in the treatment of oxidative stress-related diseases. 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine has also been shown to have anti-inflammatory effects, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine for use in lab experiments is its well-established synthesis method. This makes it relatively easy to obtain pure samples of 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine for use in experiments. Another advantage of 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine is its potent inhibitory effects on the uptake of dopamine, serotonin, and norepinephrine, which make it useful for studying the effects of these neurotransmitters on brain function and behavior.
One limitation of 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine for use in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental contexts. Another limitation of 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine is its relatively short half-life, which can make it difficult to study its long-term effects on brain function and behavior.
Orientations Futures
There are many potential future directions for research on 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine. One promising area of research is in the development of new drugs that target the dopamine, serotonin, and norepinephrine systems in the brain. 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine could be used as a starting point for the development of these drugs, which could have potential applications in the treatment of mood and anxiety disorders.
Another potential future direction for research on 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine is in the development of new antioxidant and anti-inflammatory drugs. 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine has been shown to have potent antioxidant and anti-inflammatory activity, suggesting that it may be useful as a starting point for the development of new drugs in these areas.
Finally, 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine could be studied further to better understand its mechanism of action and its effects on brain function and behavior. This could lead to a better understanding of the role of dopamine, serotonin, and norepinephrine in the brain, and could have potential applications in the treatment of a variety of different neurological and psychiatric disorders.
Applications De Recherche Scientifique
4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of neuroscience. 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine has been shown to have a potent inhibitory effect on the uptake of dopamine, serotonin, and norepinephrine in the brain, suggesting that it may have potential applications in the treatment of depression and other mood disorders. 4-(2-chlorobenzyl)-N-(4-ethoxy-3-methoxybenzylidene)-1-piperazinamine has also been shown to have anxiolytic effects, suggesting that it may have potential applications in the treatment of anxiety disorders.
Propriétés
IUPAC Name |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-ethoxy-3-methoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-3-27-20-9-8-17(14-21(20)26-2)15-23-25-12-10-24(11-13-25)16-18-6-4-5-7-19(18)22/h4-9,14-15H,3,10-13,16H2,1-2H3/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZPFTAMPUGDBN-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorobenzyl)-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]piperazin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methylthieno[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B3910888.png)

![1-ethyl-4-({methyl[(1-piperidin-4-yl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B3910903.png)
![N-(6-methoxy-3-pyridazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B3910911.png)
![methyl 5-(3-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3910922.png)
![4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B3910923.png)
![diethyl {2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}malonate](/img/structure/B3910931.png)



![2-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B3910987.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B3910994.png)
![4-[2-(2-furoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3910997.png)